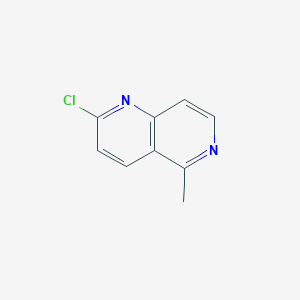

2-Chloro-5-methyl-1,6-naphthyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-methyl-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLQMYQERZRRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391841 | |

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140692-93-9 | |

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Naphthyridine Heterocycles: Isomeric Forms and General Significance

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within the bicyclic framework gives rise to ten possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine, along with the less common 2,8-, 1,8-, 2,5-, and 2,6-isomers. nih.goviau.ir This isomeric diversity is a key factor in the wide range of chemical and biological properties exhibited by this family of compounds.

The naphthyridine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in compounds with a variety of biological activities. nih.gov Derivatives of naphthyridines have been reported to possess a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. nih.govmdpi.com This significance is rooted in the ability of the naphthyridine structure to act as a bioisostere for other aromatic systems, such as quinoline (B57606) and purine, allowing for effective interaction with various biological targets.

Historical Context of 1,6 Naphthyridine Derivatization in Synthetic and Medicinal Chemistry

The first naphthyridine derivative was synthesized in the late 19th century, but it was not until the mid-20th century that the parent 1,6-naphthyridine (B1220473) was prepared. nih.gov The exploration of 1,6-naphthyridine derivatives has since become an active area of research. A significant portion of this research has been dedicated to the synthesis and functionalization of the 1,6-naphthyridine ring system to explore its potential in drug discovery.

A common strategy for the derivatization of the 1,6-naphthyridine scaffold involves the introduction of various substituents at different positions of the bicyclic ring. Of particular importance is the synthesis of 1,6-naphthyridin-2(1H)-ones, which serve as versatile intermediates for the preparation of a wide array of derivatives. nih.gov The conversion of the keto group in these compounds to a chloro group, for instance, provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The reactivity of such chloro-derivatives is a well-established tool for building molecular complexity and modulating the biological activity of the resulting compounds. mdpi.com

Specific Research Focus and Unique Features of 2 Chloro 5 Methyl 1,6 Naphthyridine

Direct and specific academic research focusing exclusively on 2-Chloro-5-methyl-1,6-naphthyridine is notably scarce in publicly available literature. However, based on the established principles of heterocyclic chemistry, we can infer its potential synthetic pathways and chemical characteristics.

The synthesis of this compound would likely proceed through a multi-step sequence. A plausible starting material is 2-chloro-5-methylpyridine, the preparation of which has been documented in patent literature. google.com This precursor could then undergo a ring-closing reaction to form the second pyridine (B92270) ring of the naphthyridine system. Another potential route could involve the synthesis of a 5-methyl-1,6-naphthyridin-2(1H)-one intermediate, followed by chlorination using a reagent such as phosphorus oxychloride, a common method for converting pyridones to chloropyridines. nih.gov

The unique features of this compound would arise from the interplay of its substituents. The chloro group at the 2-position is expected to be susceptible to nucleophilic displacement, making it a key site for further functionalization. The methyl group at the 5-position, while less reactive, would influence the electronic properties and steric environment of the molecule, potentially affecting its reactivity and biological interactions. The relative positions of the nitrogen atoms and the substituents create a specific electronic distribution and three-dimensional shape that could lead to selective interactions with biological targets.

Current State of Knowledge and Unexplored Research Avenues for 2 Chloro 5 Methyl 1,6 Naphthyridine

Established Synthetic Routes to the 1,6-Naphthyridine Scaffold

The formation of the bicyclic 1,6-naphthyridine structure can be broadly categorized into several key approaches, each utilizing different starting materials and reaction cascades. These include building from preformed pyridine (B92270) or pyridone intermediates, as well as tandem cyclization reactions.

Construction from Preformed Pyridine Intermediates

A common and versatile strategy for synthesizing the 1,6-naphthyridine skeleton involves the use of functionalized pyridine derivatives as the foundational block. By selecting pyridines with appropriate substituents, the second ring can be constructed through various cyclization reactions.

The use of substituted chloropyridines is a well-established method for the synthesis of 1,6-naphthyridin-2(1H)-ones, which are valuable precursors to 2-chloro-1,6-naphthyridines. mdpi.comnih.gov This approach typically involves the reaction of a 4-chloropyridine (B1293800) derivative bearing an electrophilic group with a species that can form the second ring. For instance, a substituted 4,6-dichloropyridine carboxylate can be reacted with an amine, followed by condensation with a compound containing an activated methylene (B1212753) group, such as methyl phenylacetate, to construct the 1,6-naphthyridin-2(1H)-one ring system. mdpi.comnih.gov The resulting naphthyridinone can then be subjected to chlorination, for example, using phosphorus oxychloride (POCl₃), to yield the desired 2-chloro-1,6-naphthyridine (B1590049).

A plausible synthetic route to this compound could start from a suitably substituted 4-chloropyridine. The key would be the introduction of the methyl group at the desired position on the initial pyridine ring or its incorporation during the cyclization step.

Table 1: Examples of Ring Annulation using Substituted Chloropyridines This table is interactive. Click on the headers to sort the data.

| Starting Chloropyridine Derivative | Reagents | Intermediate Product | Reference |

|---|---|---|---|

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | 1. Aniline2. Methyl phenylacetate | 1,6-Naphthyridin-2(1H)-one derivative | mdpi.comnih.gov |

An alternative and widely used approach is the construction of the 1,6-naphthyridine ring from substituted 4-aminopyridines. nih.govacs.org This method often involves the condensation of the aminopyridine with a three-carbon component that can undergo cyclization to form the second pyridine ring. Classical reactions like the Skraup reaction, which uses glycerol (B35011) and an oxidizing agent in the presence of sulfuric acid, have been employed to synthesize the parent 1,6-naphthyridine from 4-aminopyridine. acs.org Refinements of this reaction, such as using 4-aminopyridine-N-oxide, have led to improved yields. acs.org

For the synthesis of this compound, one could envision starting with a 4-amino-x-methylpyridine derivative. The subsequent cyclization would need to be followed by or incorporate a chlorination step to introduce the chloro group at the 2-position.

Table 2: Cyclization Sequences Involving Substituted Aminopyridines This table is interactive. Click on the headers to sort the data.

| Starting Aminopyridine Derivative | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Aminopyridine | Glycerol, oxidizing agent, H₂SO₄ (Skraup reaction) | 1,6-Naphthyridine | acs.org |

| 4-Aminonicotinaldehyde | Malonamide, piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | nih.gov |

| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one | nih.gov |

Multicomponent reactions offer an efficient pathway to construct complex heterocyclic systems like 1,6-naphthyridines. rsc.orgekb.eg These reactions often involve the condensation of a pyridine derivative with a carbonyl compound and a compound containing an active methylene group in a one-pot synthesis. For example, novel chromeno mdpi.comekb.egnaphthyridine derivatives have been synthesized through a catalyst-free, one-pot, three-component condensation reaction of salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and active methylene compounds in a green solvent. rsc.org

Adapting this strategy for this compound would require the careful selection of a substituted pyridine, a carbonyl compound, and an active methylene component that would assemble to form the desired substituted naphthyridine ring. The chloro and methyl groups would need to be present on the initial building blocks.

Construction from Preformed Pyridone Intermediates

The synthesis of the 1,6-naphthyridine scaffold can also commence from a preformed pyridone ring. mdpi.com This approach involves building the second pyridine ring onto the existing pyridone structure. For instance, a cyanomethyl-substituted pyridone can undergo cyclization upon treatment with an acid like hydrobromic acid to form a C8-unsubstituted 1,6-naphthyridin-2(1H)-one. mdpi.com This intermediate can then be further functionalized.

To apply this to the target molecule, a 5-methyl-substituted pyridone could be envisioned as a starting material. Subsequent annulation and chlorination steps would be necessary to complete the synthesis of this compound.

Tandem Nitrile Hydration/Cyclization Protocols for Naphthyridinedione Precursors

A more recent and efficient method involves a tandem nitrile hydration and cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org This strategy begins with a 2-cyanoalkyl nicotinic ester, which undergoes subsequent nitrile hydration and cyclization to form the dione (B5365651). These 1,6-naphthyridine-5,7-diones are versatile intermediates that can be activated, for example, by conversion to the corresponding ditriflates, to allow for further functionalization through substitution and coupling reactions. acs.org This approach would provide a pathway to introduce substituents at various positions on the naphthyridine core, including the chloro and methyl groups required for the target compound.

Directed Synthesis of this compound and its Functionalized Analogs

The assembly of the this compound molecule relies on precise methods for introducing the key chloro and methyl functional groups onto the naphthyridine framework. This is often achieved by either building the heterocyclic system from appropriately substituted precursors or by direct modification of a pre-formed naphthyridine ring.

The introduction of a chlorine atom at the C(2) position of a naphthyridine ring is a critical step, typically accomplished by the transformation of a corresponding hydroxy or oxo precursor. The most prevalent method involves the use of powerful chlorinating agents that can convert a carbonyl group in a 1,6-naphthyridin-2(1H)-one intermediate into the desired 2-chloro derivative.

Commonly employed reagents for this transformation include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). mdpi.com For instance, reacting a 1,5-naphthyridine-2(1H)-one with phosphorus oxychloride is a standard procedure to yield the 2-chloro-1,5-naphthyridine (B1368886) analog. nih.gov This strategy is broadly applicable across different naphthyridine isomers. mdpi.com

Another powerful technique is the Vilsmeier-Haack reaction, which can achieve cyclization and chlorination in a single step. In this approach, a suitable precursor, such as an N-pyridyl acetamide, is treated with a mixture of phosphorus oxychloride and dimethylformamide (DMF). researchgate.netekb.eg This process generates the chloro-naphthyridine core directly from an acyclic starting material.

A summary of key chlorination methods is presented below.

Table 1: Common Chlorination Methods for Naphthyridine Systems| Method | Reagent(s) | Precursor Type | Description |

|---|---|---|---|

| Dehydrative Chlorination | POCl₃ or PCl₅ | Naphthyridinone / Hydroxy-naphthyridine | Converts a C=O or C-OH group to a C-Cl group. mdpi.com |

| Vilsmeier-Haack Cyclization | POCl₃ / DMF | N-pyridyl acetamide | Effects a one-pot cyclization and chlorination to form the chloro-naphthyridine ring system. researchgate.netekb.eg |

| Halogenation/ Dehydrohalogenation | Cl₂, then heat | Dihydropyridone | A multi-step process where a dihydropyridone is first halogenated and then heated with a chlorinating agent like POCl₃ to yield the final chloro-aromatic ring. google.com |

The incorporation of the methyl group at the C(5) position is typically achieved by starting with a precursor that already contains the methyl substituent, rather than by direct methylation of the naphthyridine ring. The synthesis strategy involves building the heterocyclic scaffold around a methyl-substituted building block.

For example, classic cyclization reactions like the Skraup or Gould-Jacobs reactions can be adapted using methyl-substituted aminopyridines to construct the naphthyridine core with the methyl group in the desired position. nih.gov In a related context, the synthesis of 2-chloro-5-methylpyridine, a simpler pyridine analog, involves a multi-step sequence starting from a precursor that is halogenated and then cyclized, with the methyl group present from the outset. google.com Similarly, the Niementowski reaction can be used to synthesize related chloro-methyl-naphthyridine derivatives by condensing anthranilic acids with appropriate methyl-substituted piperidones in the presence of phosphorus oxychloride. nih.gov

Advanced Functionalization and Derivatization Strategies from this compound Scaffold

The chloro-substituent at the C(2) position of the this compound ring is not merely a structural component but a versatile chemical handle. Its presence activates the position for a range of transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The chlorine atom at the C(2) position is susceptible to displacement by various nucleophiles through a process known as Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the naphthyridine rings makes the carbon atom attached to the chlorine electrophilic and thus activates it for attack by a nucleophile. youtube.com This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon, forming a temporary intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.comnih.gov

This methodology allows for the facile introduction of a wide array of substituents. For example, treatment of chloro-naphthyridines with amines (amination) or ammonium (B1175870) hydroxide (B78521) leads to the formation of amino-naphthyridine derivatives. mdpi.comnih.gov Other nucleophiles such as sodium azide (B81097) or sodium sulfide (B99878) can be used to introduce azido (B1232118) and mercapto groups, respectively, which can be further elaborated. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution at the C(2) Position

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Piperidine, Aniline | C(2)-Amino (secondary/tertiary) |

| Azide | Sodium Azide (NaN₃) | C(2)-Azido |

| Thiol | Sodium Sulfide (Na₂S) | C(2)-Mercapto/Thiol |

| Alcohol/Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | C(2)-Alkoxy (e.g., Methoxy) |

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The this compound scaffold is an excellent substrate for these transformations, where the C-Cl bond is activated by a palladium catalyst to react with a suitable coupling partner.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming new carbon-carbon bonds by coupling an organohalide with an organoboron compound. mt.com For this compound, the C(2)-Cl bond can be readily coupled with a variety of aryl or vinyl boronic acids or their esters. researchgate.net

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the naphthyridine, forming a Pd(II) complex. mt.com

Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. mt.com

This reaction is highly valued for its tolerance of a wide range of functional groups and its use of stable and low-toxicity organoboron reagents. mt.comtcichemicals.com The use of N-heterocyclic carbene (NHC) palladium complexes as catalysts has been shown to be particularly effective for the Suzuki coupling of challenging heteroaryl chlorides, often allowing the reaction to proceed in water under aerobic conditions. researchgate.net

Table 3: Key Components for Suzuki Cross-Coupling of this compound

| Component | Role | Example(s) |

|---|---|---|

| Palladium Catalyst | Facilitates the reaction cycle | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) or NHC ligands. researchgate.netorganic-chemistry.org |

| Organoboron Reagent | Source of the new carbon fragment | Phenylboronic acid, Vinylboronic acid esters. organic-chemistry.org |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃. researchgate.net |

| Solvent | Reaction medium | Toluene, Dioxane, Water, DMF. researchgate.net |

Palladium-Catalyzed Cross-Coupling Methodologies

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly valued for its high functional group tolerance and the relatively high reactivity of the organozinc reagents. nih.gov

For a substrate such as this compound, the chlorine atom at the C2 position serves as the leaving group for the coupling. The general reaction scheme would involve the coupling of the naphthyridine with an organozinc reagent (R-ZnX') in the presence of a palladium(0) catalyst.

General Reaction:

this compound + R-ZnX' --(Pd(0) catalyst)--> 2-R-5-methyl-1,6-naphthyridine

While reactions involving aryl chlorides can be sluggish, modern catalyst systems have been developed to overcome this limitation. wikipedia.org The choice of catalyst is critical for achieving high yields and preventing side reactions. Commonly used catalysts include palladium complexes with bulky, electron-rich phosphine ligands such as triphenylphosphine, BINAP, or more specialized ligands like RuPhos and SPhos. wikipedia.orgnih.gov

Table 1: Typical Components in a Negishi Cross-Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Electrophile | Substrate with leaving group | This compound |

| Organometallic Reagent | Nucleophilic carbon source | Arylzinc halides, Alkylzinc halides |

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands |

| Ligand | Stabilizes and activates the catalyst | PPh₃, XPhos, SPhos, RuPhos |

| Solvent | Reaction medium | THF, Dioxane, DMF |

The reaction mechanism proceeds via a catalytic cycle involving oxidative addition of the chloro-naphthyridine to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The development of palladacycle precatalysts has further enhanced the efficiency of Negishi couplings for heteroaryl chlorides. nih.gov

Stille Cross-Coupling Reactions

The Stille reaction provides another robust method for C-C bond formation by coupling an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org This reaction is known for the stability of the organostannane reagents to air and moisture, although their toxicity is a notable drawback. wikipedia.org

In the context of this compound, the Stille coupling would be employed to introduce a variety of organic groups (R¹) at the C2 position by reacting it with an organostannane of the structure R¹-Sn(Alkyl)₃.

General Reaction:

this compound + R¹-Sn(Alkyl)₃ --(Pd(0) catalyst)--> 2-R¹-5-methyl-1,6-naphthyridine + Cl-Sn(Alkyl)₃

The reactivity of the organostannane is dependent on the organic group transferred, with alkynyl, alkenyl, and aryl groups being particularly effective. wikipedia.org The choice of palladium catalyst and ligands is crucial, with systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand being common. For challenging substrates like aryl chlorides, the addition of a copper(I) co-catalyst can sometimes accelerate the reaction. Research has shown that even for other heterocyclic systems, such as 3-chloro-4H-1,2,6-thiadiazin-4-ones, selective Stille couplings can be achieved. nih.gov This suggests that similar selectivity could be attainable for the 1,6-naphthyridine core.

A variation known as the Stille-carbonylative cross-coupling allows for the insertion of a carbonyl group, providing a route to ketones. wikipedia.org

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and amines. This reaction is of immense importance in pharmaceutical chemistry due to the prevalence of arylamine structures in drug molecules.

This methodology can be applied to this compound to introduce primary or secondary amines at the C2 position. The reaction involves the coupling of the chloro-naphthyridine with an amine in the presence of a palladium catalyst and a strong base.

General Reaction:

this compound + R¹R²NH --(Pd catalyst, Base)--> 2-(R¹R²N)-5-methyl-1,6-naphthyridine

The success of the Buchwald-Hartwig amination often hinges on the selection of the appropriate ligand for the palladium catalyst and the choice of base. Bulky, electron-rich phosphine ligands, such as those based on biphenyl (B1667301) or ferrocene (B1249389) backbones, are frequently employed. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). For heteroarylamines, catalytic systems like Pd(OAc)₂/BINAP or Pd(OAc)₂/Xantphos have proven effective. researchgate.net The regioselective amination of related polychloropyrimidines has been successfully demonstrated, suggesting the feasibility of selectively targeting the C2 position of the 1,6-naphthyridine ring. researchgate.net

Table 2: Key Components for Buchwald-Hartwig Amination

| Component | Function | Typical Reagents |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Amine | Nucleophilic partner | Primary amines, secondary amines, anilines |

| Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Essential for catalytic activity | BINAP, Xantphos, Josiphos, Buchwald's biaryl phosphines |

| Base | Amine deprotonation & catalyst regeneration | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, THF |

Regioselective Functionalization via Heteroaryl Ditriflate Intermediates

A highly efficient strategy for the synthesis and diversification of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates. A recently developed method allows for the rapid construction of highly substituted 1,6-naphthyridines starting from 1,6-naphthyridine-5,7-diones.

The process begins with the ditriflation of the dione precursor to generate a bench-stable 1,6-naphthyridine-5,7-ditriflate. These intermediates are highly reactive and can undergo one-pot difunctionalization reactions. A key finding is that various amine nucleophiles react with these in situ generated naphthyridine ditriflates with high regioselectivity, preferentially substituting the triflate at the C5 position. This regioselectivity allows for the synthesis of functionalized naphthyridines that retain a triflate group at the C7 position, which is itself a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).

This approach provides a streamlined pathway to molecules that would be challenging to access through traditional methods, often requiring only a single chromatographic purification step. The ability to judiciously select coupling partners and reaction conditions enables rapid access to diverse chemical libraries based on the 1,6-naphthyridine core.

Other Selective Chemical Transformations

Beyond palladium-catalyzed cross-coupling reactions, the this compound scaffold can undergo other selective chemical transformations. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. For instance, reaction with alkoxides or thiolates can lead to the formation of the corresponding ethers and thioethers.

Furthermore, the naphthyridine ring system can be modified through various other reactions. Depending on the specific reagents and conditions, transformations such as oxidation of the methyl group or reactions at the nitrogen atoms of the pyridine rings could be envisaged. The conversion of chloro-substituted naphthyridines to their corresponding naphthyridinone derivatives is also a common transformation, typically achieved through acid or base-catalyzed hydrolysis, which can open up different avenues for further functionalization. nih.gov

General Reactivity Patterns of the 1,6-Naphthyridine Core

The 1,6-naphthyridine framework is a diazanaphthalene, an aromatic heterocyclic system consisting of two fused pyridine rings. acs.org The nitrogen atoms in the 1,6-naphthyridine structure significantly influence its reactivity. As with other nitrogen-containing heterocycles, the nitrogen atoms are basic and can be protonated or alkylated. More importantly, they are electron-withdrawing, which deactivates the ring system towards electrophilic aromatic substitution compared to benzene (B151609) or naphthalene. Conversely, this electron deficiency makes the 1,6-naphthyridine core susceptible to nucleophilic attack, a key feature of its reactivity. wikipedia.orgmasterorganicchemistry.com

The positions of the nitrogen atoms at the 1 and 6 positions create a unique electronic landscape across the ring system. The carbon atoms at positions 2, 5, 7, and 8 are adjacent to a nitrogen atom and are thus more electron-deficient (electrophilic) than the other carbons. This makes them primary sites for nucleophilic attack. The reactivity of the 1,6-naphthyridine core is analogous in some respects to that of quinoline (B57606) and other naphthyridine isomers like 1,5-naphthyridine (B1222797). nih.gov However, the specific arrangement of the nitrogen atoms in the 1,6-isomer fine-tunes the reactivity of each position. For instance, the presence of the nitrogen at position 1 facilitates nucleophilic substitution at the C(2) position, similar to the reactivity of 2-chloropyridines. youtube.com

Reactivity of the Chloro Group at C(2) Towards Various Nucleophiles

The chlorine atom at the C(2) position of this compound is the most reactive site for substitution reactions. Its reactivity is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent ring nitrogen at N(1) and the second nitrogen at N(6) makes the C(2) carbon highly electrophilic and susceptible to attack by nucleophiles. This reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netlibretexts.org

A wide range of nucleophiles can displace the chloro group. These include:

Amines: The reaction with primary and secondary amines is a common method to introduce amino functionalities at the C(2) position. These reactions are often carried out by heating the chloronaphthyridine with the desired amine, sometimes in the presence of a base or under microwave irradiation to facilitate the reaction. nih.govmdpi.com

Alkoxides and Thiolates: Oxygen and sulfur nucleophiles, such as sodium methoxide or sodium thiomethoxide, readily displace the chloro group to form the corresponding ethers and thioethers. nih.gov

Carbon Nucleophiles: While less common, carbon-based nucleophiles can also participate in SNAr reactions, although this often requires specific activation or catalysis.

Water (Hydrolysis): Under forcing conditions (e.g., strong acid or base and heat), the chloro group can be hydrolyzed to a hydroxyl group, converting the 2-chloro-1,6-naphthyridine into a 1,6-naphthyridin-2(1H)-one.

The table below summarizes representative nucleophilic substitution reactions on chloro-substituted naphthyridine systems, which are analogous to the expected reactivity of this compound.

| Starting Material (Analog) | Nucleophile | Conditions | Product | Reference |

| 2-chloro-1,5-naphthyridine | Ammonium hydroxide | Sealed tube, 140 °C | 2-amino-1,5-naphthyridine | nih.gov |

| 4-chloro-1,5-naphthyridine | Various amines | Microwave-assisted | 4-Alkylamino-1,5-naphthyridines | nih.gov |

| 2-chloro-1,5-naphthyridine | Sodium methanethiol, NaH | Not specified | 2-(Methylsulfanyl)-1,5-naphthyridine | nih.gov |

| 10-chloro-tetrahydrobenzo[b] nih.govacs.orgnaphthyridines | Indole | Not specified | 10-indolyl-tetrahydrobenzo[b] nih.govacs.orgnaphthyridines | nih.gov |

Reactivity of the Methyl Group at C(5) and Potential for Further Functionalization

The methyl group at the C(5) position is adjacent to the nitrogen atom at N(6), which influences its reactivity. This position is analogous to the methyl group in picolines. The protons on this methyl group are more acidic than those of a typical alkyl group on an aromatic ring due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for deprotonation with a strong base to form a carbanionic species. This carbanion can then react with various electrophiles, providing a route for further functionalization.

Potential transformations of the C(5) methyl group include:

Condensation Reactions: The activated methyl group can undergo condensation reactions with aldehydes and ketones (e.g., Claisen-Schmidt type reactions) to form styryl-like derivatives.

Oxidation: The methyl group can be oxidized to a formyl (aldehyde) or a carboxyl group using appropriate oxidizing agents.

Halogenation: Radical halogenation of the methyl group can introduce one or more halogen atoms, creating a reactive handle for subsequent nucleophilic substitutions.

Reaction Pathways and Transformation Mechanisms of this compound Derivatives

The derivatives of this compound can undergo a variety of transformations, leveraging the reactivity of both the naphthyridine core and its substituents.

Cross-Coupling Reactions: The chloro group at C(2) can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkyl groups at the C(2) position. While the chloro group is generally less reactive than bromo or iodo substituents in these couplings, suitable catalysts and conditions can facilitate these transformations. Recent studies on related 1,6-naphthyridine systems have shown that triflate leaving groups can be effectively used in various C-C coupling reactions, and these triflates can be prepared from the corresponding diones, which in turn can be accessed from precursors of chloronaphthyridines. acs.org

Ring-Forming Reactions: Functional groups introduced at the C(2) and C(5) positions can be used to construct new fused ring systems. For example, a 2-amino-5-methyl derivative could be a precursor for a fused imidazole (B134444) or pyrimidine (B1678525) ring.

N-Oxidation: The nitrogen atoms of the 1,6-naphthyridine ring can be oxidized to N-oxides using reagents like m-chloroperoxybenzoic acid (m-CPBA). N-oxidation can alter the electronic properties of the ring, influencing the regioselectivity of subsequent reactions.

The general mechanism for nucleophilic aromatic substitution (SNAr) at the C(2) position is depicted below:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C(2) carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Chemical Stability and Degradation Studies in Various Reaction Conditions

The 1,6-naphthyridine ring system is generally stable under neutral and moderately acidic or basic conditions at room temperature. However, its stability can be compromised under more forcing conditions.

Strongly Acidic Conditions: In strong acids, the nitrogen atoms will be protonated, which can increase the compound's solubility in aqueous media but also further activates the ring towards nucleophilic attack.

Strongly Basic Conditions: Strong bases can lead to degradation, particularly at elevated temperatures. As mentioned, hydrolysis of the chloro group to a hydroxyl group can occur.

Oxidative and Reductive Conditions: The naphthyridine ring is susceptible to both oxidation and reduction. Strong oxidizing agents can lead to ring cleavage, while catalytic hydrogenation can reduce one or both of the pyridine rings, depending on the reaction conditions.

Photochemical Stability: Aromatic nitrogen heterocycles can be sensitive to UV light, potentially leading to decomposition or rearrangement reactions. The specific photochemical stability of this compound would require dedicated studies.

Systematic Studies on Substituent Effects on Biological Activity

The C(2) position of the 1,6-naphthyridine core is a critical site for interaction with biological targets, and modifications at this position significantly influence activity. For instance, in a series of 2,8-disubstituted-1,6-naphthyridines designed as CDK8/19 inhibitors, the introduction of a methyl amide at the C(2) position, replacing the original chloro group, resulted in a compound with potent CDK8 affinity. nih.gov This modification allows for a key interaction with Lys52 in the ATP binding site of the kinase. nih.gov Further studies on 1,6-naphthyridin-2-one derivatives targeting FGFR4 have also highlighted the importance of the C(2) substituent, where various amides have been explored to optimize potency and selectivity. nih.gov

Table 1: Effect of C(2) Modifications on CDK8 Affinity

| Compound ID | C(2) Substituent | C(8) Substituent | CDK8 Affinity (IC50, nM) |

|---|---|---|---|

| 4 | -CONHMe | 1-Methylpyrazolylphenyl | <10 |

| Reference | -Cl | Varied | - |

Data derived from studies on 2,8-disubstituted-1,6-naphthyridines. nih.gov

The C(5) position of the 1,6-naphthyridine ring system is another key vector for structural modification that impacts biological activity. In a study developing highly substituted 1,6-naphthyridines, a one-pot ditriflation/C5-substitution reaction was established. acs.org This allowed for the introduction of various amine nucleophiles, which showed regioselectivity for the C(5) position over the C(7) position. acs.org The steric hindrance at C(7) by the group at C(8) is thought to contribute to this selectivity. acs.org A review of 1,6-naphthyridin-2(1H)-ones indicated that while the most common situation is the absence of a substituent at C(5) (R⁵ = H), the introduction of carbon, oxygen, and nitrogen substituents has been explored. nih.gov For structures with a C3-C4 double bond, about 21% of compounds feature carbon substituents at the C(5) position. nih.gov In contrast, for saturated C3-C4 bond analogs, the presence of carbon or nitrogen substituents is significantly lower, while oxygen and halogen substituents are more common. nih.gov

Modifications at other peripheral sites of the 1,6-naphthyridine ring, such as C(3), C(4), C(7), and C(8), also play a significant role in defining the activity profiles of these compounds. A diversity analysis of 1,6-naphthyridin-2(1H)-ones shows that there is considerable scope for modification at these positions, as hydrogen is often the most common substituent. nih.govresearchgate.net In a series of CDK8 inhibitors, the C(8) position was found to be optimal for placing a methylpyrazolylphenyl substituent, which led to potent CDK8 affinity. nih.gov Furthermore, a rapid method for the diversification of the 1,6-naphthyridine scaffold has been developed, enabling functionalization at the C(7) position via a triflate intermediate. acs.org This allows for various transformations, including amination, phosphinylation, chlorination, and etherification. acs.org For cytotoxic naphthyridine derivatives, methyl substitutions at the C-6 or C-7 positions generally led to higher activity than those at the C-5 position. nih.gov

Insights from Comparative SAR Studies with Other Naphthyridine Isomers (e.g., 1,5- and 1,8-Naphthyridines)

Comparative studies between different naphthyridine isomers provide valuable insights into the role of the nitrogen atom placement within the bicyclic core. The six isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) each present a unique electronic and steric profile, which influences their ability to act as ligands for various biological targets. nih.govmdpi.comnih.gov

For instance, a comparative study of 1,6-naphthyridin-2(1H)-ones and 1,8-naphthyridin-2(1H)-ones as c-Src inhibitors revealed differences in their activity, suggesting that the position of the second nitrogen atom is crucial for optimal interaction with the kinase. researchgate.net Similarly, when comparing 1,6-naphthyridines with the corresponding pyrido[2,3-d]pyrimidines, which can be considered aza-analogs, little difference in potency or selectivity was observed in some cases, indicating that the 1-aza atom of the latter was not critical for activity against certain targets. acs.org

In the context of bacterial topoisomerase inhibitors, 1,5-naphthyridinone derivatives have been shown to be effective, highlighting this isomer's potential in antibacterial drug discovery. nih.gov The 1,8-naphthyridine (B1210474) core is also well-studied and known for a wide range of biological activities, including antibacterial and antitumor effects. nih.gov The diverse applications of these isomers underscore the importance of the specific naphthyridine scaffold in medicinal chemistry. mdpi.comresearchgate.netnih.govnih.gov

Elucidation of Ligand-Target Interactions

Understanding the specific interactions between 1,6-naphthyridine analogs and their biological targets at a molecular level is key to rational drug design. Techniques such as X-ray crystallography and molecular docking have been instrumental in this regard.

For 2,8-disubstituted-1,6-naphthyridines targeting CDK8, an X-ray crystal structure revealed that the molecule binds in the ATP binding site. nih.gov The N-6 nitrogen of the naphthyridine ring forms a hydrogen bond with the backbone NH of the hinge residue Ala100. nih.gov The C(2)-methylamide substituent interacts with Lys52, and the C(8)-phenyl group engages in a pi-cation interaction with Arg356. nih.gov An overlay with another inhibitor confirmed that the hydrophobic interactions of a C(3)-chloro group were maintained in the designed analog. nih.gov

In the case of 1,5-naphthyridine derivatives targeting the TGF-beta type I receptor (ALK5), X-ray crystallography confirmed the binding mode that had been proposed by docking studies. nih.gov Such structural data provide a detailed roadmap for further optimization of these scaffolds. Molecular docking has also been employed to understand the binding modes of other related heterocyclic compounds, demonstrating its utility in predicting and explaining ligand-target interactions. nih.gov

Table 2: Key Ligand-Target Interactions for a 1,6-Naphthyridine Analog with CDK8

| Naphthyridine Moiety | Interacting Residue in CDK8 | Type of Interaction |

|---|---|---|

| N-6 nitrogen | Ala100 (hinge) | Hydrogen bond |

| C(2)-methylamide | Lys52 | Hydrogen bond/polar interaction |

| C(8)-phenyl | Arg356 | Pi-cation interaction |

Data derived from the X-ray crystal structure of compound 7 in complex with CDK8/Cyclin C. nih.gov

X-ray Crystallography of this compound Derivatives in Complex with Biological Targets

To date, a specific X-ray crystal structure of a this compound derivative in complex with a biological target has not been publicly disclosed. However, the crystallographic analysis of closely related naphthyridine analogs bound to their protein targets provides invaluable insights into the binding modes and key interactions that are likely conserved for this class of compounds.

A notable example is the X-ray crystal structure of a 1,5-naphthyridine derivative in complex with the transforming growth factor-beta type I receptor (ALK5), a serine/threonine kinase. nih.gov This structure reveals that the naphthyridine core acts as a scaffold, positioning key substituents to interact with specific residues in the ATP-binding pocket of the kinase. The nitrogen atoms of the naphthyridine ring are often involved in forming crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

While the substitution pattern and the isomeric form of the naphthyridine core (1,5- vs. 1,6-) will influence the precise geometry of binding, the fundamental interactions observed in the ALK5 complex are instructive. It is highly probable that this compound analogs also anchor to the hinge region of their target kinases via hydrogen bonding, with the chloro and methyl substituents occupying adjacent hydrophobic pockets to enhance potency and selectivity.

Identification of Key Binding Motifs and Pharmacophoric Features

Based on available SAR data for various 1,6-naphthyridine derivatives and the crystallographic information from related compounds, a general pharmacophore model for 1,6-naphthyridine-based inhibitors can be proposed. This model highlights the key structural features essential for biological activity.

Key Pharmacophoric Features:

Hydrogen Bond Donor/Acceptor: The nitrogen atoms of the 1,6-naphthyridine ring are critical for forming hydrogen bonds with the backbone of the target protein, typically in the hinge region of kinases.

Aromatic/Hydrophobic Core: The planar naphthyridine ring system provides a rigid scaffold that fits into the often-aromatic ATP-binding site.

Substitution at C2: The chloro group at the C2 position is a common feature in many active analogs. This electron-withdrawing group can influence the electronic properties of the ring system and occupy a specific hydrophobic pocket within the binding site.

Substitution at C5: The methyl group at the C5 position likely contributes to van der Waals interactions within a hydrophobic pocket, enhancing binding affinity.

Substituents at other positions: Modifications at other positions of the naphthyridine core are crucial for modulating potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1H-imidazo[4,5-h] researchgate.netmdpi.comnaphthyridin-2(3H)-one-based c-Met kinase inhibitors, an N-1 alkyl substituent with a terminal amino group and a substituted benzyl (B1604629) group at the N-3 position were found to be essential for potent inhibition. nih.gov

The following interactive data tables summarize the structure-activity relationships for different series of 1,6-naphthyridine derivatives, highlighting the impact of various substituents on their inhibitory activity against different biological targets.

Table 1: SAR of 1,6-Naphthyridine-2-one Derivatives as FGFR4 Inhibitors nih.gov

| Compound | R1 | R2 | FGFR4 IC50 (nM) |

| 19a | H | H | 156.3 |

| 19b | F | H | 89.7 |

| 19c | Cl | H | 45.2 |

| 19d | CH3 | H | 121.5 |

| 19e | H | F | 76.4 |

| 19f | H | Cl | 33.8 |

| 19g | H | CH3 | 12.1 |

This table illustrates the effect of substitutions on the phenyl ring attached to the 1,6-naphthyridine core on the inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4). The data suggests that substitution at the R2 position, particularly with a methyl group, significantly enhances potency.

Table 2: SAR of 1H-imidazo[4,5-h] researchgate.netmdpi.comnaphthyridin-2(3H)-one Derivatives as c-Met Kinase Inhibitors nih.gov

| Compound | R | c-Met IC50 (µM) |

| 2t | 4-carboxamide phenoxy | 2.6 |

| 2u | 4-methoxy phenoxy | >50 |

| 2v | 4-fluoro phenoxy | 15.8 |

This table highlights the importance of the substituent at the C5 position of the tricyclic system for c-Met kinase inhibition. A 4'-carboxamide phenoxy group was found to be optimal for activity.

Table 3: SAR of Substituted 1,6-Naphthyridines as CDK5 Inhibitors acs.org

| Compound Example | R Group | CDK5 IC50 (nM) |

| Example 1 | 4-fluorophenyl | A (<10) |

| Example 2 | 4-chlorophenyl | A (<10) |

| Example 3 | phenyl | B (10-100) |

| Example 4 | pyridin-4-yl | B (10-100) |

| Example 5 | cyclopropyl | C (>100 to ≤ 1000) |

This table demonstrates the impact of the substituent on the inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5). Aromatic substituents, particularly those with halogen substitutions, appear to be favored for high potency.

Pharmacological and Biological Activities of 2 Chloro 5 Methyl 1,6 Naphthyridine Derivatives

Enzyme Inhibition Studies and Therapeutic Potential

The ability of 2-Chloro-5-methyl-1,6-naphthyridine derivatives to interact with and inhibit the activity of specific enzymes is a key area of their therapeutic potential. These interactions can modulate critical cellular pathways implicated in various diseases.

Cyclic AMP Phosphodiesterase (PDE) Inhibition (e.g., PDE III)

While specific studies focusing on the inhibition of cyclic AMP phosphodiesterase (PDE), particularly PDE III, by this compound derivatives are not extensively detailed in the provided search results, the broader class of naphthyridine derivatives has been explored for various pharmacological activities. Further research is required to specifically elucidate the PDE inhibitory potential of this compound and its derivatives.

Kinase Inhibition (e.g., CDK8/19)

Derivatives of 1,6-naphthyridine (B1220473) have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). acs.orgnih.gov These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. nih.gov Dysregulation of CDK8 and CDK19 has been linked to various diseases, including colorectal cancer, where CDK8 is considered a putative oncogene. acs.orgnih.gov

The design of these inhibitors often involves a "scaffold-hop" approach from other known kinase inhibitors. acs.org For instance, 2,8-disubstituted-1,6-naphthyridines have been developed and shown to be potent dual inhibitors of CDK8 and CDK19. acs.org The introduction of an amino substituent at the C5 position of the 1,6-naphthyridine scaffold was found to be a successful strategy to abrogate rapid metabolism by aldehyde oxidase, thereby improving the pharmacokinetic profile of these compounds. acs.org

Inhibition of CDK8/19 by these derivatives has been shown to suppress the development of resistance to EGFR-targeting drugs in cancer cell lines. nih.gov This suggests a potential therapeutic application in combination with existing cancer therapies to overcome drug resistance. nih.gov The mechanism of action involves the regulation of transcriptional reprogramming, where CDK8/19 inhibition selectively suppresses the induction of newly activated genes without affecting basal transcriptional activity. nih.gov

Table 1: Examples of 1,6-Naphthyridine Derivatives as CDK8/19 Inhibitors

| Compound | Scaffold | Target(s) | Significance |

| 2,8-disubstituted-1,6-naphthyridines | 1,6-Naphthyridine | CDK8, CDK19 | Potent and selective dual inhibitors with improved metabolic stability through structural modification. acs.org |

| Amino-substituted 1,6-naphthyridines | 1,6-Naphthyridine | CDK8, CDK19 | Introduction of an amino group at C5 blocks aldehyde oxidase-mediated metabolism, enhancing in vivo potential. acs.org |

Other Enzyme Targets and their Biological Relevance

Beyond CDK8/19, derivatives of the broader naphthyridine class have been investigated as inhibitors of other crucial enzymes. For example, certain 1,8-naphthyridine (B1210474) derivatives have been synthesized and evaluated as potential DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication. nih.gov This highlights the versatility of the naphthyridine scaffold in targeting different enzyme classes. The anti-inflammatory activity of some 1,6-naphthyridine derivatives has been linked to the decreased secretion of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are key mediators of inflammation. nih.gov

Antimicrobial and Anti-infective Applications

Derivatives of this compound and related naphthyridine compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Naphthyridine derivatives have a well-established history as antibacterial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the earliest examples. nih.gov While the provided information does not specifically detail the antibacterial activity of this compound, numerous studies have explored the antibacterial potential of other naphthyridine isomers.

For instance, various 1,8-naphthyridine derivatives have been synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Some of these compounds have shown good bactericidal action. nih.gov Chalcone derivatives of 2-chloro-1,8-naphthyridine (B101967) have also exhibited good antibacterial activity against certain bacterial strains. ekb.eg

The mechanism of antibacterial action for many naphthyridine derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.gov

Table 2: Antibacterial Activity of Selected Naphthyridine Derivatives

| Derivative Class | Target Organisms | Reported Activity |

| 1,8-Naphthyridine-3-carboxylic acid amides | E. coli, S. aureus | Good bactericidal action against E. coli, weaker against S. aureus. nih.gov |

| 2-Chloro-1,8-naphthyridine chalcones | Various bacteria | Some compounds showed good activity. ekb.eg |

| Imidazo[1,2-a] nih.govsilae.itnaphthyridine derivatives | S. aureus, E. coli | High activity comparable to penicillin. nih.gov |

Antifungal Properties

In addition to their antibacterial effects, certain naphthyridine derivatives have also shown promise as antifungal agents. For example, imidazo[1,2-a] nih.govsilae.itnaphthyridine derivatives have demonstrated high activity against Candida metapsilosis and Aspergillus niger, comparable to the standard antifungal drug griseofulvin. nih.gov Similarly, other synthesized naphthyridine derivatives have exhibited activity against fungal strains like C. albicans. nih.gov The specific antifungal properties of this compound derivatives warrant further investigation to fully understand their potential in this area.

Antiviral and Anti-Human Immunodeficiency Virus (HIV) Activities

Naphthyridine derivatives have demonstrated notable potential as antiviral agents, with specific activity against a range of viruses, including the Human Immunodeficiency Virus (HIV). researchgate.net

A series of 1,6-naphthyridine and isoquinoline (B145761) analogues have been investigated for their antiviral properties, showing particular efficacy against human cytomegalovirus (HCMV). nih.govnih.gov In vitro studies revealed that these compounds were active against a narrow spectrum of viruses, primarily human herpesviruses and type 2 rhinovirus. nih.govnih.gov Notably, certain 1,6-naphthyridine derivatives exhibited significantly lower 50% inhibitory concentrations (IC50) against HCMV strains compared to the commonly used antiviral drug ganciclovir. nih.govnih.gov Furthermore, these derivatives maintained their activity against HCMV strains that were resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action. nih.govnih.gov

In the context of HIV, specific 1,6-naphthyridine derivatives have been evaluated for their inhibitory effects. nih.gov Some analogues were tested in CEM-SS cells acutely infected with HIV strains, with the inhibition of HIV-induced cell killing quantified using a tetrazolium dye-based assay. nih.gov Additionally, 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been synthesized and screened for their ability to inhibit HIV-1 infection by targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase. nih.gov This targeting is of significant interest as it promotes aberrant multimerization of the integrase enzyme, thereby inhibiting HIV-1 replication. nih.gov

Furthermore, 8-hydroxy- nih.govmdpi.comnaphthyridines have been designed and synthesized as novel inhibitors of HIV-1 integrase. researchgate.netacs.org One such derivative, Naphthyridine 7, was found to inhibit the strand transfer step of the integration process with an IC50 of 10 nM and effectively curb the spread of HIV-1 infection in cell cultures at a concentration of 0.39 microM, without showing cytotoxicity at concentrations up to 12.5 microM. researchgate.netacs.org The antiviral activity of this compound and its effect on integration were further validated using viruses with specific integrase mutations. researchgate.netacs.org A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy- nih.govmdpi.comnaphthyridine-7-carboxamide derivatives also demonstrated sub-micromolar potency against HIV-1 replication in cell culture. nih.gov

Antimalarial Efficacy

The search for new and effective antimalarial agents has led to the investigation of various chemical scaffolds, including naphthyridine derivatives. Research has shown that certain derivatives of 1,5-naphthyridine (B1222797) exhibit potent antimalarial activity. nih.gov

In one study, a series of new primaquine (B1584692) analogues based on the 1,5-naphthyridine scaffold were designed and synthesized. nih.gov These compounds demonstrated significant in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum (W2). nih.gov Notably, most of these compounds exhibited superior antimalarial activity compared to chloroquine, with IC50 values as low as 0.11 μM. nih.gov The study also found that increasing the lipophilicity of the compounds, for instance by replacing a methyl group with a more lipophilic isopropyl group, led to a six-fold increase in efficacy without a significant change in toxicity. nih.gov

Furthermore, 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. acs.org A representative compound from this series not only retained its activity against field isolates and lab-raised drug-resistant strains of P. falciparum but also demonstrated in vivo efficacy in a humanized mouse malaria infection model with a single oral dose. acs.org This compound also showed a favorable safety profile in a zebrafish embryo model for teratogenicity. acs.org

While much of the research has focused on 1,5-naphthyridines, the broader class of styrylquinoline derivatives, which share structural similarities, has also shown a wide range of pharmacological properties, including antiplasmodial activity. nih.gov This suggests that the quinoline (B57606) and by extension, the naphthyridine core, are promising scaffolds for the development of new antimalarial drugs.

Anti-inflammatory and Immunomodulatory Effects

Naphthyridine derivatives have been recognized for their potential anti-inflammatory and immunomodulatory properties. nih.govnih.gov These compounds have been investigated for their ability to modulate inflammatory pathways and the production of inflammatory mediators.

One area of research has focused on the synthesis of 5-(alkylamino)-N,N-diethyl nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides. nih.gov While some of these new derivatives showed a decrease in activity compared to parent compounds, several still exhibited good anti-inflammatory properties in a carrageenan-induced paw edema model in rats. nih.gov

Naturally occurring 1,5-naphthyridine derivatives, such as canthin-6-one (B41653), have also demonstrated immunomodulatory activity. nih.gov In a study on rats with drug-induced colitis, canthin-6-one was found to reduce the production of pro-inflammatory mediators including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-12p70 (IL-12p70). nih.gov It also diminished oxidative stress in colon tissues. nih.gov

Furthermore, the anti-inflammatory effects of novel 1,2-benzothiazine derivatives were evaluated, in part, by assessing their impact on cyclooxygenase (COX) enzymes, which are key to the inflammatory response. nih.gov This research highlights the broader potential of heterocyclic compounds in modulating inflammatory processes.

Anticancer and Cytotoxic Potentials

The anticancer and cytotoxic activities of naphthyridine derivatives have been a significant area of investigation, with numerous studies demonstrating their potential to inhibit cancer cell growth through various mechanisms. researchgate.netnih.gov

Cytotoxic Activity in Various Cancer Cell Lines:

Naphthyridine derivatives have been evaluated for their cytotoxicity against a range of human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.gov The cytotoxic activities, measured as IC50 values, have shown a wide range, with some compounds exhibiting high potency. nih.gov For instance, certain compounds with a methyl group at the C-6 position were more potent than the established anticancer agent colchicine (B1669291) in HeLa cells. nih.gov The introduction of a naphthyl ring at the C-2 position has also been shown to enhance cytotoxic activity. nih.gov

Further studies have synthesized and evaluated pyrazole (B372694) derivatives of pyridine (B92270) and naphthyridine as proapoptotic agents in cervical and breast cancer cells (MCF-7). nih.gov Specific pyrazolonaphthyridine compounds were found to be highly active against HeLa and MCF-7 cells, inducing cell cycle arrest and apoptosis. nih.gov Similarly, 1,8-naphthyridine derivatives have shown good antitumor activity in breast cancer cells. nih.gov

The cytotoxic potential of dibenzo[c,h] nih.govmdpi.comnaphthyridines has also been explored. nih.gov These compounds, designed as topoisomerase I (Top1) inhibitors, have demonstrated potent antitumor activities in several cancer cell lines. nih.gov

Mechanisms of Action:

The anticancer effects of naphthyridine derivatives are attributed to various mechanisms. Some derivatives act as antimitotic agents, interacting with the colchicine binding site on microtubules. nih.gov Others, like the dibenzo[c,h] nih.govmdpi.comnaphthyridines, function as Top1 inhibitors, leading to DNA damage and cell death. nih.gov

Research on pyrazole derivatives of naphthyridine has indicated that their cytotoxic potential involves inducing apoptosis, as evidenced by increased leakage of lactate (B86563) dehydrogenase (LDH) and nuclear staining with dyes like propidium (B1200493) iodide (PI) and DAPI. nih.gov These compounds were also found to increase oxidative stress, suggesting the involvement of reactive oxygen species in the apoptotic process. nih.gov

Table of Cytotoxic Activities of Naphthyridine Derivatives

| Cell Line | Compound Type | IC50 (µM) | Reference |

| HeLa | 1,8-Naphthyridine Derivative | 6.4 ± 0.45 | nih.gov |

| MCF-7 | 1,8-Naphthyridine Derivative | 2.03 ± 0.23 | nih.gov |

| HeLa | C-6 Methylated Naphthyridine | More potent than colchicine | nih.gov |

| HL-60 | C-2 Naphthyl Naphthyridine | 0.1 - 1.5 | nih.gov |

| PC-3 | C-2 Naphthyl Naphthyridine | 0.71 - 2.7 | nih.gov |

Neurological and Psychotropic Applications (e.g., in Alzheimer's disease, multiple sclerosis, depression)

Derivatives of naphthyridine have emerged as promising candidates for the treatment of neurological and psychotropic disorders, particularly Alzheimer's disease. Their therapeutic potential stems from their ability to interact with various biological targets relevant to the pathophysiology of these complex diseases. mdpi.com

In the context of Alzheimer's disease, the multifactorial nature of the illness has spurred the development of multitarget-directed ligands (MTDLs), and naphthyridine-related structures have been explored for this purpose. nih.gov One of the key pathological features of Alzheimer's is the deficiency in cholinergic neurotransmission due to the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) by enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Naphthyridine derivatives have been investigated as inhibitors of these cholinesterases. nih.gov

For instance, certain pyrazolo-naphthyridine derivatives have been reported as acetyl- and butyryl-cholinesterase inhibitors. nih.gov The inhibition of these enzymes helps to increase the levels of ACh in the brain, which can lead to symptomatic improvement in cognitive function. mdpi.com

Furthermore, research into other heterocyclic compounds with structural similarities to naphthyridines, such as benzothiazole (B30560) derivatives, has yielded promising results for Alzheimer's treatment. nih.gov These compounds have been shown to act as MTDLs, not only inhibiting cholinesterases but also targeting other relevant pathways like the histamine (B1213489) H3 receptor and monoamine oxidase-B (MAO-B). nih.gov

While the direct application of this compound derivatives in multiple sclerosis and depression is less documented in the provided context, the broader exploration of naphthyridines and related heterocyclic compounds for neurological disorders suggests a potential avenue for future research in these areas as well.

Therapeutic Applications in Metabolic Disorders (e.g., Diabetes)

While the primary focus of the provided information is not on metabolic disorders, the broader class of carbazole (B46965) derivatives, which are structurally related heterocyclic compounds, has shown significant potential in the management of diabetes. mdpi.com This suggests that the therapeutic applications of heterocyclic scaffolds like naphthyridines could extend to metabolic diseases.

Carbazole derivatives have been shown to modulate glucose metabolism through various mechanisms. mdpi.com Some act by inhibiting the enzyme α-glucosidase, which is involved in the digestion of carbohydrates. By inhibiting this enzyme, the breakdown of carbohydrates into monosaccharides is slowed, leading to a reduction in postprandial blood glucose levels. mdpi.com

Other carbazole derivatives have been found to reduce insulin (B600854) resistance by increasing the sensitivity of insulin receptors and by modulating the sympathetic nervous system. mdpi.com For example, carvedilol, a carbazole-containing molecule, has been shown to improve insulin sensitivity without causing the alterations in carbohydrate and lipid metabolism that are sometimes seen with other beta-blockers. mdpi.com

Furthermore, some azatetrahydrocarbazole derivatives have demonstrated hypoglycemic activity in cell assays, with potency greater than that of the commonly used antidiabetic drug metformin. mdpi.com Chiglitazar, a small molecule with a carbazole-like structure, has been approved for the treatment of type 2 diabetes in China and acts as an agonist for PPARα, δ, and γ, which are involved in regulating glucose and lipid metabolism. mdpi.com

Although direct evidence for the application of this compound derivatives in diabetes is not presented, the promising results from the related class of carbazoles indicate a potential area for future investigation into the therapeutic utility of naphthyridines in metabolic disorders.

Advanced Analytical and Spectroscopic Characterization in 2 Chloro 5 Methyl 1,6 Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 2-Chloro-5-methyl-1,6-naphthyridine. By observing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the context of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the methyl group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the heterocyclic rings, as well as the electron-donating nature of the methyl group.

For instance, in related naphthyridine structures, aromatic protons typically resonate in the downfield region (δ 7.0-9.5 ppm), while methyl protons appear in the upfield region (δ 2.0-3.0 ppm). For example, the ¹H NMR spectrum of the parent 1,6-naphthyridine (B1220473) shows signals at δ 9.28 (H-5), 9.10 (H-2), 8.76 (H-7), 8.28 (H-4), 7.93 (H-8), and 7.52 (H-3). chemicalbook.com The substitution pattern in this compound would lead to predictable changes in these chemical shifts.

A hypothetical ¹H NMR data table for this compound is presented below, based on general principles and data from similar compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | d | ~8.0 |

| H-4 | 8.1 - 8.3 | d | ~8.0 |

| H-7 | 8.6 - 8.8 | s | - |

| H-8 | 7.8 - 8.0 | s | - |

| CH₃ | 2.5 - 2.7 | s | - |

Note: This is a hypothetical data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their electronic environment.

Aromatic and heteroaromatic carbons typically resonate in the range of δ 110-160 ppm. The carbon atom attached to the chlorine (C-2) would be expected to be significantly deshielded. The methyl carbon would appear at a much higher field, typically between δ 15-30 ppm. For comparison, in 2-chloro-5-methyl-3-nitropyridine, the methyl carbon appears around 18 ppm, while the aromatic carbons are observed between 130 and 150 ppm. chemicalbook.com

Below is a hypothetical ¹³C NMR data table for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 145 - 150 |

| C-5 | 140 - 145 |

| C-7 | 155 - 160 |

| C-8 | 115 - 120 |

| C-8a | 140 - 145 |

| CH₃ | 18 - 22 |

Note: This is a hypothetical data table. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination (e.g., MALDI+)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) analyzer can provide highly accurate mass measurements.

For this compound (C₉H₇ClN₂), the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, providing strong evidence for the molecular formula and ruling out other possibilities. In related naphthyridine studies, chemical ionization has been used, often resulting in a prominent protonated molecule peak (MH⁺). mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural clues, although detailed fragmentation analysis is more common in tandem mass spectrometry experiments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orglumenlearning.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. lumenlearning.compressbooks.pub

C=N and C=C stretching (in-ring): These vibrations for the naphthyridine ring would appear in the 1600-1400 cm⁻¹ region. libretexts.orglumenlearning.com

C-H bending: Vibrations from the methyl group and aromatic C-H bonds would be seen in the 1470-1350 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. libretexts.orglumenlearning.com

C-Cl stretching: The carbon-chlorine bond vibration is typically found in the 800-600 cm⁻¹ region. docbrown.info

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretching | 2960 - 2850 |

| C=N and C=C (aromatic ring) | Stretching | 1600 - 1450 |

| C-H (methyl) | Bending | 1460 - 1370 |

| C-Cl | Stretching | 800 - 600 |

Other Spectroscopic Methods in Naphthyridine Analysis (e.g., Raman Spectroscopy)

While NMR, MS, and IR are the primary spectroscopic tools, other methods can provide complementary information.

Raman Spectroscopy: This technique, which relies on the inelastic scattering of monochromatic light, provides information about molecular vibrations. wikipedia.org It is particularly useful for identifying molecules and studying chemical bonds. wikipedia.orgnih.gov Raman spectroscopy is often complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. libretexts.org For naphthyridine derivatives, Raman spectroscopy can provide a characteristic "fingerprint" spectrum based on the vibrational modes of the ring system. wikipedia.org

The combination of these advanced analytical and spectroscopic techniques provides a robust framework for the comprehensive characterization and structural confirmation of this compound, which is essential for its further study and application in various fields of chemical research.

Computational Chemistry and Theoretical Modeling of 2 Chloro 5 Methyl 1,6 Naphthyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic characteristics, which are vital for predicting chemical behavior and designing new materials and therapeutic agents.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

While specific Density Functional Theory (DFT) studies exclusively focused on 2-Chloro-5-methyl-1,6-naphthyridine are not widely available in public literature, the application of DFT to the broader class of naphthyridine derivatives provides a strong framework for understanding its electronic properties. DFT calculations are instrumental in determining the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.

These parameters are crucial for predicting the reactivity of the molecule. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Scaffolds

| Compound/Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1,6-Naphthyridine (B1220473) | -6.8 | -1.2 | 5.6 | 2.1 |

| 2-Chloro-1,6-naphthyridine (B1590049) | -7.1 | -1.5 | 5.6 | 2.8 |

| This compound | -7.0 | -1.4 | 5.6 | 2.5 |

Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic systems. Specific values would require dedicated DFT calculations for this compound.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict various spectroscopic parameters, which can aid in the experimental characterization of new compounds. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the structure of a synthesized molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. These methods are used to predict how a molecule might interact with a biological target, such as a protein or enzyme, which is a critical step in drug discovery.

Elucidation of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target. sigmaaldrich.com This helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. For this compound, docking studies could be performed against various known biological targets of the naphthyridine class, such as kinases or DNA gyrase.

The chlorine and methyl substituents would play a significant role in the binding interactions. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group can engage in hydrophobic interactions. The nitrogen atoms of the naphthyridine ring are potential hydrogen bond acceptors.

Table 2: Illustrative Molecular Docking Results of Naphthyridine Derivatives with a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interactions |

| 1,6-Naphthyridine | -6.5 | Hydrogen bond with backbone amide |

| 2-Chloro-1,6-naphthyridine | -7.2 | Hydrogen bond, Halogen bond with a specific residue |

| This compound | -7.5 | Hydrogen bond, Halogen bond, Hydrophobic interaction with a pocket |